![molecular formula C10H20O7P2 B1256107 (R)-lavandulyl diphosphate](/img/structure/B1256107.png)
(R)-lavandulyl diphosphate
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Overview
Description
(R)-lavandulyl diphosphate is a lavandulyl diphosphate. It derives from a (R)-lavandulol.
Scientific Research Applications
Enzymatic Characterization and Biochemical Applications
Flavanone 8-dimethylallyltransferase in Sophora flavescens Cell Suspension Cultures The study explores the enzymatic activity and specificity of dimethylallyl diphosphate: naringenin 8-dimethylallyltransferase, highlighting its enantiospecificity and prenylation of various flavanones. The enzyme's significant role in the formation of a lavandulyl group, as demonstrated by the formation of sophoraflavanone G when using 2'-hydroxynaringenin as a prenyl acceptor, suggests its potential application in biochemical pathways and the production of specific flavonoids (Yamamoto, Senda & Inoue, 2000).
Structure and Function of "Head-to-Middle" Prenyltransferase Lavandulyl Diphosphate Synthase
The study provides the first X-ray structure of the unique "head-to-middle" monoterpene synthase, lavandulyl diphosphate synthase (LPPS). This enzyme is crucial in the formation of lavandulyl diphosphate, a precursor to lavandulol. The insights into the structure and mechanism of LPPS offer significant implications for understanding and potentially manipulating the biosynthesis of monoterpenes like lavandulol (Liu et al., 2016).
The Biosynthetic Origin of Irregular Monoterpenes in Lavandula This research identifies and characterizes a cis-prenyl diphosphate synthase (cis-PDPS) responsible for the production of irregular monoterpenes in Lavandula. It establishes that Lavandula employs a unique biosynthetic route utilizing a cis-PDPS for the synthesis of irregular monoterpenes, including lavandulol and lavandulyl acetate, marking a departure from the common use of trans-PDPSs in other plants. This finding opens avenues for metabolic engineering to modulate the production of these compounds in plants (Demissie, Erland, Rheault & Mahmoud, 2013).
Pheromone Synthesis and Chemical Analysis
Enzymatic Transesterification of Racemic Lavandulol The paper discusses the preparation of enantiomers of lavandulol and lavandulyl senecioate using enzymatic transesterification. The high enantioselectivity and yield in producing (R)-lavandulol and (S)-lavandulol underline the potential applications of these compounds in the cosmetics industry and pheromone research, as well as the significant pest, the vine mealybug (Zada & Harel, 2004).
Identification of the Sex Pheromone of the Mealybug Dysmicoccus grassii Leonardi This research identifies the sex pheromone of the mealybug Dysmicoccus grassii, a significant pest in Canary Islands banana cultivars. The study establishes (-)-(R)-lavandulyl propionate and acetate as principal components of the pheromone, offering insights into their structural elucidation and the relative attraction of mealybug males to these synthetic standards. This knowledge is crucial for pest control strategies and further understanding the chemical ecology of this pest (de Alfonso et al., 2012).
properties
Product Name |
(R)-lavandulyl diphosphate |
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Molecular Formula |
C10H20O7P2 |
Molecular Weight |
314.21 g/mol |
IUPAC Name |
[(2R)-5-methyl-2-prop-1-en-2-ylhex-4-enyl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C10H20O7P2/c1-8(2)5-6-10(9(3)4)7-16-19(14,15)17-18(11,12)13/h5,10H,3,6-7H2,1-2,4H3,(H,14,15)(H2,11,12,13)/t10-/m0/s1 |
InChI Key |
LHLLBECTIHFNGQ-JTQLQIEISA-N |
Isomeric SMILES |
CC(=CC[C@@H](COP(=O)(O)OP(=O)(O)O)C(=C)C)C |
Canonical SMILES |
CC(=CCC(COP(=O)(O)OP(=O)(O)O)C(=C)C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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